

# The Discovery and Synthesis of Phenazolam: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Phenazolam** (also known as Clobromazolam) is a potent triazolobenzodiazepine that has garnered attention within the scientific and forensic communities. First synthesized in the early 1980s, it was never commercialized for medical use but has recently emerged as a designer drug.[1][2] This document provides a comprehensive technical guide on the discovery, history of synthesis, and key chemical and pharmacological characteristics of **Phenazolam**. It is intended for researchers, scientists, and professionals in drug development and forensic analysis.

# **Discovery and Historical Context**

**Phenazolam** was first synthesized in the early 1980s.[1][2] The primary scientific literature documenting its initial creation is a 1983 paper by Vejdělek and Protiva in the Collection of Czechoslovak Chemical Communications.[3][4] Despite its potent sedative and hypnotic properties, **Phenazolam** was never developed for medical applications.[1] For decades, it remained a relatively obscure compound within scientific literature.

In March 2016, **Phenazolam** was identified in seized drug samples by a laboratory in Sweden, marking its appearance on the illicit drug market as a "research chemical" or designer drug.[1] Like many novel psychoactive substances, it is often pirated from early pharmaceutical



research.[5][6] Its structural similarity to other potent benzodiazepines like bromazolam and triazolam has contributed to its use and associated adverse events.[5][6]

## **Physicochemical Properties**

**Phenazolam** is chemically designated as 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[7][8] [9]triazolo[4,3-a][7][9]benzodiazepine.[1] Its core structure is a benzodiazepine fused with a triazole ring, a modification known to enhance affinity for the GABA-A receptor.[7] The table below summarizes its key physicochemical properties.

Property	Value	References
IUPAC Name	8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[7][8][9]triazolo[4,3-a][7][9]benzodiazepine	[1]
Synonyms	Clobromazolam, DM-II-90, BRN 4550445	[1][5]
Molecular Formula	C17H12BrClN4	[1][7][8]
Molecular Weight	~387.7 g/mol	[1][7][8]
CAS Number	87213-50-1	[1][5]
Physical State	Crystalline solid	[3][7]
Solubility	DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml	[3][4]

# **Synthesis of Phenazolam**

The synthesis of **Phenazolam**, as first described by Vejdělek and Protiva, follows a multi-step process typical for triazolobenzodiazepines.[3] While the specific reagents and conditions are detailed in the original 1983 publication, a general methodology can be outlined.

## **General Synthesis Pathway**



The synthesis of benzodiazepines often begins with the condensation of an ophenylenediamine with a ketone.[10] For triazolobenzodiazepines like **Phenazolam**, the pathway typically involves the formation of a benzodiazepine intermediate which is then cyclized to form the fused triazole ring. A common approach starts with a substituted 2-aminobenzophenone.

#### The generalized steps are:

- Formation of the Benzodiazepine Core: This usually starts with the reaction of a 2-amino-5-bromo-2'-chlorobenzophenone with an amino acid derivative, followed by cyclization to form the 1,4-benzodiazepine ring structure.
- Thionation and Hydrazine Addition: The amide group in the benzodiazepine ring is converted to a thioamide, which then reacts with hydrazine to form a hydrazino-benzodiazepine.
- Triazole Ring Formation: The final step is the cyclization of the hydrazino-intermediate with an orthoester (e.g., triethyl orthoacetate to introduce the 1-methyl group) to form the fused triazolo ring, yielding **Phenazolam**.

General synthesis pathway for **Phenazolam**.

#### **Experimental Protocol Considerations**

For a precise and reproducible synthesis of **Phenazolam**, adherence to the original protocol by Vejdělek and Protiva (1983) is recommended.[3][4] Key experimental considerations include:

- Solvent Selection: The choice of solvent is critical for yield and purity. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran (THF) are commonly used in different stages of benzodiazepine synthesis.[8]
- Catalysts: Acidic catalysts are often required to promote the condensation and cyclization reactions.[10]
- Purification: Purification of the final product and intermediates is typically achieved through recrystallization or column chromatography to ensure high purity.

## **Mechanism of Action**



Like all benzodiazepines, **Phenazolam** exerts its effects by acting as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor.[7]

- Binding: Phenazolam binds to a specific site on the GABA-A receptor, located at the interface between the alpha (α) and gamma (γ) subunits.[7]
- Modulation: This binding event does not activate the receptor directly but enhances the effect of the endogenous neurotransmitter, GABA.[11] It increases the frequency of the chloride ion channel opening when GABA is bound.[11]
- Neuronal Inhibition: The increased influx of chloride ions (CI<sup>-</sup>) into the neuron leads to
  hyperpolarization of the cell membrane.[7] This makes the neuron less likely to fire an action
  potential, resulting in widespread central nervous system depression.[11]

The primary pharmacological effects are attributed to its action on different GABA-A receptor subtypes:

- Anxiolysis: Mediated by α2-subunit containing receptors, particularly in the amygdala.[7]
- Sedation/Hypnosis: Primarily involves activation of receptors containing the α1-subunit.[7]
- Muscle Relaxation: Results from modulation of GABA-A receptors in the spinal cord.[7]

Mechanism of action of **Phenazolam** at the GABA-A receptor.

#### **Pharmacokinetic Profile**

Direct human pharmacokinetic data for **Phenazolam** is scarce.[7] However, its profile can be inferred from structurally similar triazolobenzodiazepines.



Parameter	Inferred Profile	Reference
Absorption	Rapid gastrointestinal absorption, with peak plasma concentrations expected within 2-4 hours.	[7]
Distribution	High protein binding (>90%), leading to significant tissue retention.	[7]
Metabolism	Primarily hepatic, likely via cytochrome P450 enzymes, specifically CYP3A4/5. May produce active metabolites.	[7]
Elimination	Expected to have a long elimination half-life, potentially exceeding 24 hours, due to its halogenated structure which can slow hepatic clearance.	[7]

The presence of bromine and chlorine substituents likely contributes to a delayed clearance compared to non-halogenated benzodiazepines, increasing the risk of accumulation with repeated use.[7]

## **Forensic and Analytical Detection**

The emergence of **Phenazolam** on the illicit market necessitates robust analytical methods for its detection in biological and seized samples.

## **Experimental Protocol: LC-QTOF-MS**

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a highly sensitive and specific method for identifying novel benzodiazepines. A sample protocol is outlined below.

Instrumentation: Agilent 6540 Q-TOF LC/MS system or similar.



- Chromatographic Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 μm).[5]
- Mobile Phase:
  - A: Ammonium formate (10 mM, pH 3.0).[5]
  - B: Acetonitrile.
- Gradient: A time-based gradient from 95% A to 95% B over approximately 13 minutes.
- Injection Volume: 10 μL.[5]
- Detection: TOF MS scan range set to 100-510 Da.[5]
- Identification: The retention time (approx. 7.62 min under specific conditions) and the accurate mass of the protonated molecule ([M+H]<sup>+</sup> at m/z 387.0007) are used for positive identification against a certified reference standard.[5][6]

A typical workflow for the forensic identification of **Phenazolam**.

### Conclusion

**Phenazolam** is a potent synthetic benzodiazepine with a history rooted in pharmaceutical research of the 1980s. Although never medically adopted, its recent emergence as a designer drug presents significant challenges for public health and law enforcement. A thorough understanding of its synthesis, chemical properties, mechanism of action, and analytical detection methods is crucial for the scientific and forensic communities to address its impact effectively. Further research into its specific pharmacokinetics and toxicology in humans is warranted.

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